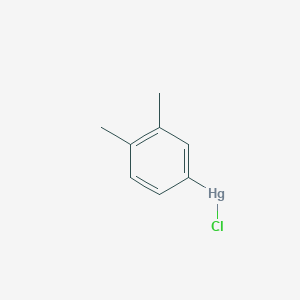
3,4-Xylylmercuric chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Xylylmercuric chloride is an organomercury compound with the chemical formula C8H9ClHg It is a derivative of xylyl, where a mercury atom is bonded to the aromatic ring
Méthodes De Préparation
The synthesis of 3,4-xylylmercuric chloride typically involves the reaction of 3,4-dimethylbenzene (xylyl) with mercuric chloride. One common method is the direct mercuration of the aromatic ring using mercuric acetate followed by treatment with hydrochloric acid to yield the desired product. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the mercuration process.
Analyse Des Réactions Chimiques
3,4-Xylylmercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The mercury atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium sulfide or thiourea.
Reduction Reactions: The compound can be reduced to form 3,4-dimethylbenzene by using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.
Applications De Recherche Scientifique
3,4-Xylylmercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of organomercury compounds and their reactivity.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research on this compound contributes to understanding the toxicological effects of mercury compounds and developing potential treatments for mercury poisoning.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the behavior of organomercury compounds in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-xylylmercuric chloride involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. The compound’s effects are mediated through its ability to form strong bonds with sulfur-containing amino acids, affecting the structure and function of proteins.
Comparaison Avec Des Composés Similaires
3,4-Xylylmercuric chloride can be compared with other organomercury compounds such as phenylmercuric acetate and methylmercury chloride. While all these compounds contain mercury, they differ in their chemical structure and reactivity. For example:
Phenylmercuric Acetate: Contains a phenyl group instead of a xylyl group, leading to different reactivity and applications.
Methylmercury Chloride: Contains a methyl group, making it more volatile and toxic compared to this compound.
These differences highlight the unique properties of this compound and its specific applications in research.
Propriétés
Numéro CAS |
40138-90-7 |
|---|---|
Formule moléculaire |
C8H9ClHg |
Poids moléculaire |
341.20 g/mol |
Nom IUPAC |
chloro-(3,4-dimethylphenyl)mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q;;+1/p-1 |
Clé InChI |
UANQYEYTKQDPMK-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)[Hg]Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




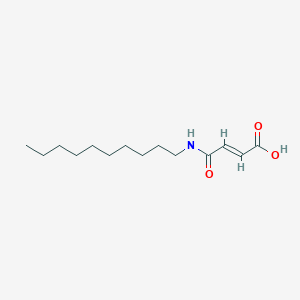
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)
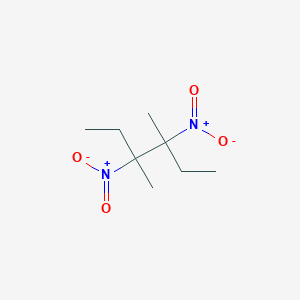



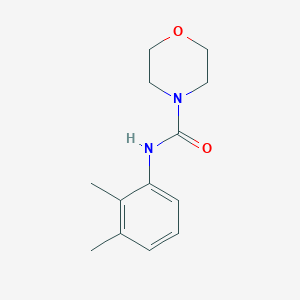

![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
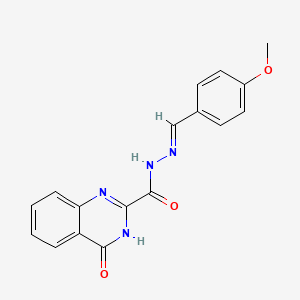
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
